molecular formula C20H33N5O3S B14093150 2-[(7-dodecyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide

2-[(7-dodecyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide

Cat. No.: B14093150
M. Wt: 423.6 g/mol
InChI Key: JFXYBQKZWYUHSW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[(7-dodecyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the dodecyl and methyl groups. The final step involves the attachment of the sulfanylacetamide moiety. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-[(7-dodecyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(7-dodecyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, 2-[(7-dodecyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is unique due to the presence of the sulfanylacetamide group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H33N5O3S

Molecular Weight

423.6 g/mol

IUPAC Name

2-(7-dodecyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetamide

InChI

InChI=1S/C20H33N5O3S/c1-3-4-5-6-7-8-9-10-11-12-13-25-16-17(22-20(25)29-14-15(21)26)24(2)19(28)23-18(16)27/h3-14H2,1-2H3,(H2,21,26)(H,23,27,28)

InChI Key

JFXYBQKZWYUHSW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN1C2=C(N=C1SCC(=O)N)N(C(=O)NC2=O)C

Origin of Product

United States

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